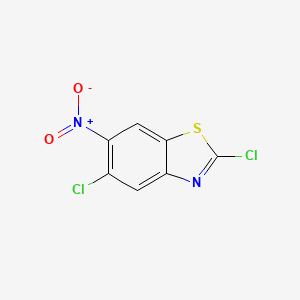

2,5-Dichloro-6-nitro-1,3-benzothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-6-nitro-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2N2O2S/c8-3-1-4-6(14-7(9)10-4)2-5(3)11(12)13/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPQHNQVDYCHNSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)[N+](=O)[O-])SC(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 2,5 Dichloro 6 Nitro 1,3 Benzothiazole

Nucleophilic Substitution Reactions on the Benzothiazole (B30560) Ring System

The benzothiazole ring in 2,5-dichloro-6-nitro-1,3-benzothiazole is electron-deficient due to the inductive and resonance effects of the two chloro atoms and the powerful nitro group. This electron deficiency makes the aromatic system susceptible to attack by nucleophiles, a process known as Nucleophilic Aromatic Substitution (SNAr). The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks an electron-poor carbon atom, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. libretexts.org

The C-2 position of the benzothiazole ring is inherently electron-deficient due to its proximity to the electronegative nitrogen and sulfur atoms of the thiazole (B1198619) moiety. This makes the C-2 carbon a prime target for nucleophilic attack. In related chlorinated thiazole systems, the halogen at the C-2 position is known to be the most reactive towards nucleophilic displacement. For instance, studies on 2,5-dichlorothiazole (B2480131) have shown that substitution reactions with nucleophiles like sodium methoxide (B1231860) or sodium benzenethiolate (B8638828) occur preferentially at the C-2 position. rsc.org This enhanced reactivity is attributed to the ability of the heterocyclic atoms to stabilize the negative charge of the Meisenheimer intermediate formed during the substitution process. Therefore, in 2,5-dichloro-6-nitro-1,3-benzothiazole, the C-2 chloro atom is the most probable site for initial nucleophilic substitution.

The chloro group at the C-5 position is attached to the benzene (B151609) portion of the molecule. While it is activated towards nucleophilic substitution by the strong electron-withdrawing effect of the nitro group at the para-position (C-6 relative to the C-3a/C-7a fusion), its reactivity is generally lower than that of the C-2 chloro. The activation provided by a para-nitro group is a classic feature in SNAr reactions, as it allows for the delocalization of the negative charge of the intermediate onto the oxygen atoms of the nitro group. doubtnut.com However, the intrinsic reactivity of the C-2 position in the thiazole ring often surpasses the activation of a benzene ring position, even with a favorable nitro group placement. rsc.org Consequently, nucleophilic substitution at C-5 would likely require more forcing conditions than substitution at C-2, or it may occur as a secondary substitution after the C-2 position has reacted.

The nitro group at the C-6 position is readily susceptible to reduction, providing a key pathway to synthesize amino derivatives, which are versatile intermediates for further functionalization. The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. nih.gov Several methods are effective for this reduction while being compatible with the presence of aryl halides.

Commonly employed methods include:

Metal-Acid Systems: Reagents such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl) or iron (Fe) powder in acetic acid are classic choices for reducing nitroarenes without affecting chloro substituents.

Catalytic Hydrogenation: Hydrogen gas (H₂) with a metal catalyst like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) can be used. However, care must be taken as aggressive conditions can sometimes lead to hydrodehalogenation (replacement of chlorine with hydrogen).

The resulting 2,5-dichloro-1,3-benzothiazol-6-amine is a valuable precursor for synthesizing a range of derivatives, including amides, sulfonamides, or diazonium salts for subsequent coupling reactions. nih.gov

| Reagent System | Typical Conditions | Compatibility with Aryl Halides |

|---|---|---|

| SnCl₂ / HCl | Concentrated HCl, heat | Excellent |

| Fe / Acetic Acid or HCl | Refluxing acid | Excellent |

| H₂ / Pd/C | Pressurized H₂, various solvents | Good, risk of hydrodehalogenation |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution | Good, often used for selective reduction |

The reactivity of the 2,5-dichloro-6-nitro-1,3-benzothiazole ring system is profoundly influenced by the cumulative effect of its three electron-withdrawing groups (EWGs).

| Group | Position | Effect on Nucleophilic Substitution | Effect on Electrophilic Substitution |

|---|---|---|---|

| -Cl | C-2 | Activating (as a leaving group) | Deactivating |

| -Cl | C-5 | Activating (as a leaving group) | Deactivating |

| -NO₂ | C-6 | Strongly Activating | Strongly Deactivating |

These groups work in concert to decrease the electron density of the aromatic rings, which has two major consequences:

Activation towards Nucleophilic Attack: The reduced electron density makes the carbon atoms bearing the chloro groups highly electrophilic and thus susceptible to attack by nucleophiles. The nitro group, in particular, stabilizes the anionic intermediate, lowering the activation energy for the substitution reaction. libretexts.orgmdpi.com

Deactivation towards Electrophilic Attack: The same electron-withdrawing effects that favor nucleophilic substitution make the ring extremely resistant to attack by electrophiles.

Additionally, steric effects can play a role. The proximity of the chloro atom at C-5 and the nitro group at C-6 can influence the orientation of the nitro group relative to the plane of the benzene ring, potentially affecting its resonance stabilization capability. mdpi.com

Electrophilic Aromatic Substitution on the Benzene Moiety

These groups collectively reduce the electron density of the benzene ring to such an extent that it becomes highly unreactive towards electrophiles. Standard EAS reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts alkylation/acylation would not proceed under normal conditions. Attempting such reactions would require exceptionally harsh conditions, which would more likely lead to the decomposition of the molecule rather than the desired substitution. Therefore, the benzene moiety of this compound is considered inert to electrophilic aromatic substitution.

Modifications at the Thiazole Nitrogen or Sulfur Atoms

In principle, the heteroatoms of the thiazole ring could be sites for chemical modification. The nitrogen atom in a thiazole ring possesses a lone pair of electrons and can act as a nucleophile or a base, while the sulfur atom can be oxidized.

S-Oxidation: The sulfur atom (S-1) could be oxidized to a sulfoxide (B87167) or a sulfone using strong oxidizing agents such as peroxy acids (e.g., m-CPBA). researchgate.net This transformation is known for thiazoles, but again, the presence of strong deactivating groups on the ring system reduces the electron density on the sulfur atom, making it less susceptible to oxidation.

For 2,5-dichloro-6-nitro-1,3-benzothiazole, these modifications are theoretically possible but would likely require potent reagents and forcing reaction conditions due to the severely deactivated nature of the heterocyclic system.

Derivatization Strategies for Diverse Functional Group Transformations.

The heterocyclic scaffold of 2,5-dichloro-6-nitro-1,3-benzothiazole serves as a versatile platform for a variety of chemical transformations. The presence of two reactive chloro substituents, particularly the one at the C-2 position, and the electron-withdrawing nitro group on the benzene ring, dictates its reactivity towards nucleophiles and its potential for further functionalization. Derivatization strategies are primarily focused on the substitution of the C-2 chlorine atom, which is activated towards nucleophilic attack. This allows for the introduction of diverse functional groups, leading to the synthesis of novel compounds with tailored properties. Key transformation studies include the formation of imines, amides, sulfonamides, and cyano derivatives, as well as the development of metal complexes for advanced material applications.

The synthesis of Schiff bases from 2,5-dichloro-6-nitro-1,3-benzothiazole is a multi-step process that first requires the conversion of the 2-chloro group into a 2-amino group. The chlorine atom at the C-2 position is susceptible to nucleophilic aromatic substitution, allowing for its replacement by an amino moiety to yield the key intermediate, 2-amino-5-chloro-6-nitro-1,3-benzothiazole.

This amino derivative can then undergo condensation reactions with various aromatic aldehydes to form the corresponding Schiff bases (imines). Typically, the reaction is carried out by refluxing equimolar amounts of the 2-aminobenzothiazole (B30445) derivative and the selected aldehyde in an alcoholic solvent, often with a few drops of an acid catalyst like glacial acetic acid. rjpbcs.comuobaghdad.edu.iq The progress of the reaction can be monitored using thin-layer chromatography (TLC). rjpbcs.com This method has been successfully applied to structurally similar compounds, such as 4-chloro-6-nitro-2-amino-1,3-benzothiazole and 2-amino-6-nitrobenzothiazole (B160904), to produce a wide array of Schiff base derivatives. rjpbcs.comuobaghdad.edu.iqscispace.com

The reaction involves the nucleophilic attack of the primary amino group on the carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic azomethine (–N=CH–) group. niscpr.res.in The resulting Schiff bases are often crystalline solids and can be purified by recrystallization from appropriate solvents like ethanol. rjpbcs.comjocpr.com

| Aldehyde Reactant | Intermediate | Reaction Conditions | Product | Yield (%) | Ref |

| Benzaldehyde | 2-Amino-6-nitrobenzothiazole | Ethanol, Glacial Acetic Acid, Reflux 8-10 hrs | N-benzylidene-6-nitro[d]thiazol-2-amine | 64% | rjpbcs.com |

| 4-Hydroxy-3-methoxybenzaldehyde | 2-Amino-4-chloro-6-nitrobenzothiazole | Absolute Ethanol, Reflux | 4-[(4-chloro-6-nitro-benzothiazol-2-ylimino) methyl]- 2-methoxyphenol | - | uobaghdad.edu.iq |

| 3,5-Diiodosalicylaldehyde | 2-Amino-6-nitrobenzothiazole | Ethanol, Glacial Acetic Acid, Microwave 8-10 min | 2,4-diiodo-6-{[(6-nitro-1,3-benzothiazol-2-yl) imino] methyl} phenol | - | scispace.com |

Table 1: Examples of Schiff Base formation from related 2-aminobenzothiazole derivatives.

Similar to Schiff base formation, amidation and sulfonamidation reactions require the initial conversion of 2,5-dichloro-6-nitro-1,3-benzothiazole to its 2-amino derivative. The resulting 2-amino-5-chloro-6-nitro-1,3-benzothiazole possesses a nucleophilic amino group that is reactive towards acylating and sulfonylating agents.

Amidation can be achieved by reacting the amino group with carboxylic acid derivatives, such as acyl chlorides or acid anhydrides, typically in the presence of a base to neutralize the HCl or carboxylic acid byproduct. For instance, reacting 3-amino-5-nitro-benzisothiazole with phenylacetyl chloride in pyridine (B92270) yields the corresponding N-phenylacetamide derivative. nih.gov This demonstrates a common pathway for forming an amide linkage on the benzothiazole scaffold.

Sulfonamidation involves the reaction of the 2-amino group with a sulfonyl chloride (e.g., methanesulfonyl chloride or benzenesulfonyl chloride) in a basic solvent like pyridine. nih.gov This reaction leads to the formation of a stable sulfonamide linkage (–NH–SO₂–). The synthesis of new benzothiazole-disulfonamide scaffolds has been reported as a strategy for developing compounds with potential biological activity. nih.gov

| Reagent | Intermediate | Reaction Conditions | Product Class | Ref |

| Phenylacetyl chloride | 3-Amino-5-nitro-benzisothiazole | Pyridine, Room Temp | Amide | nih.gov |

| Chloroacetyl chloride | 3-Amino-5-nitro-benzisothiazole | DMF, K₂CO₃, 0°C to Room Temp | Amide | nih.gov |

| Methanesulfonyl chloride | 3-Amino-5-nitro-benzisothiazole | Pyridine, Room Temp | Sulfonamide | nih.gov |

Table 2: Representative amidation and sulfonamidation reactions on a related amino-nitro-benzothiazole core.

The C-2 position of the 2,5-dichloro-6-nitro-1,3-benzothiazole ring is activated towards nucleophilic substitution. This allows for the direct displacement of the C-2 chloro group by a cyanide (CN⁻) nucleophile to form 2-cyano-5-chloro-6-nitro-1,3-benzothiazole. This transformation is a valuable strategy for introducing a cyano group, which can serve as a precursor for other functionalities such as carboxylic acids, amides, or tetrazoles.

The reaction is typically performed using an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Heating the reaction mixture is often required to facilitate the substitution. The mechanism proceeds via a nucleophilic aromatic substitution pathway, where the cyanide ion attacks the electron-deficient C-2 carbon, leading to the formation of a Meisenheimer-like intermediate, followed by the expulsion of the chloride ion. The electron-withdrawing nature of the fused benzene ring, the nitro group, and the thiazole nitrogen atom all contribute to stabilizing the negative charge of the intermediate, thereby facilitating the reaction.

Derivatives of 2,5-dichloro-6-nitro-1,3-benzothiazole, especially the Schiff bases discussed in section 3.4.1, are effective ligands for the formation of metal complexes. The benzothiazole ring contains nitrogen and sulfur atoms, and the Schiff base derivatives introduce an additional imine nitrogen atom, all of which can act as potential coordination sites (donor atoms) for metal ions.

The formation of these complexes typically involves reacting the Schiff base ligand with a metal salt (e.g., metal chlorides or acetates) in a suitable solvent. uobaghdad.edu.iqthescipub.com Studies on the Schiff bases derived from the closely related 4-chloro-6-nitro-2-amino-1,3-benzothiazole have shown successful complexation with various metal ions, including Al(III), Ni(II), and K(I). uobaghdad.edu.iq The stoichiometry of the reaction, commonly a 1:1 metal-to-ligand ratio, results in the formation of heteroleptic chelates. uobaghdad.edu.iq

The resulting metal complexes can be characterized by various spectroscopic techniques, including FT-IR and NMR, to confirm the coordination of the ligand to the metal center. uobaghdad.edu.iq These coordinated compounds are of interest in materials science due to their potential applications as catalysts, sensors, or functional materials with specific electronic or optical properties.

| Ligand (Derived from 4-chloro-6-nitro-2-amino-1,3-benzothiazole) | Metal Salt | Resulting Complex Type | Ref |

| 4-[(4-chloro-6-nitro-benzothiazol-2-ylimino) methyl]- 2-methoxyphenol | AlCl₃ | [Al(L)Cl₂] | uobaghdad.edu.iq |

| 4-[(4-chloro-6-nitro-benzothiazol-2-ylimino) methyl]- 2-methoxyphenol | NiCl₂ | [Ni(L)Cl] | uobaghdad.edu.iq |

| N-(4-chloro-6-nitro- benzothiazol-2-yl)-1-(2,4-dichlorophenyl) methanimine | KCl | [K(L)] | uobaghdad.edu.iq |

Table 3: Examples of Metal Complexation with Schiff Base Ligands derived from a related benzothiazole.

Due to the highly specific nature of the chemical compound "2,5-Dichloro-6-nitro-1,3-benzothiazole," publicly available spectroscopic data (NMR, IR, Raman, UV-Vis) is scarce. Extensive searches for experimental or theoretical spectral analyses specifically for this molecule did not yield sufficient detailed research findings to populate the requested article structure.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that focuses solely on the structural elucidation and spectroscopic characterization of 2,5-Dichloro-6-nitro-1,3-benzothiazole with the required data tables and detailed findings for each specified subsection. Information available for related but structurally different compounds, such as other chloro-nitro-benzothiazole isomers or simpler substituted benzothiazoles, cannot be used to accurately represent the specific spectroscopic properties of the target compound.

Structural Elucidation and Spectroscopic Characterization of 2,5 Dichloro 6 Nitro 1,3 Benzothiazole and Its Derivatives

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions[18][24].

Chromophoric Analysis and Solvent Effects on Absorption

The electronic absorption spectrum of 2,5-Dichloro-6-nitro-1,3-benzothiazole is governed by its distinct chromophoric system, which includes the benzothiazole (B30560) bicyclic ring, the electron-withdrawing nitro group, and the chloro substituents. The interaction of these groups dictates the molecule's response to ultraviolet and visible light. The benzothiazole core itself is an aromatic chromophore, and its conjugation with the nitro group typically leads to absorption bands in the UV-Vis region.

The absorption characteristics of such compounds are highly sensitive to the surrounding solvent environment, a phenomenon known as solvatochromism. researchgate.net Changes in solvent polarity can alter the energy difference between the ground and excited states of the molecule, leading to shifts in the absorption maximum (λmax). biointerfaceresearch.com For nitroaromatic compounds, increasing solvent polarity often stabilizes the more polar excited state to a greater extent than the ground state, resulting in a bathochromic (red) shift to longer wavelengths. acs.org Conversely, specific interactions like hydrogen bonding between the solute and solvent can also influence the spectral properties. slideshare.net While specific experimental data for 2,5-Dichloro-6-nitro-1,3-benzothiazole is not extensively documented, the expected behavior can be inferred from similar nitroaromatic and benzothiazole derivatives. rsc.orgnih.gov A hypothetical representation of solvent effects on the λmax of this compound is presented below.

Table 1: Expected Solvent Effects on the Absorption Maximum (λmax) of 2,5-Dichloro-6-nitro-1,3-benzothiazole

| Solvent | Polarity Index | Expected λmax (nm) | Type of Shift (relative to Hexane) |

|---|---|---|---|

| Hexane | 0.1 | ~320 | Reference |

| Toluene | 2.4 | ~325 | Bathochromic |

| Chloroform | 4.1 | ~330 | Bathochromic |

| Ethanol | 4.3 | ~345 | Bathochromic |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of 2,5-Dichloro-6-nitro-1,3-benzothiazole through analysis of its fragmentation patterns. The molecular ion peak (M+) would correspond to the exact mass of the molecule. Given the presence of two chlorine atoms, this peak would be accompanied by characteristic isotopic peaks (M+2, M+4) due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Under electron impact (EI) ionization, the molecule is expected to undergo predictable fragmentation pathways common to aromatic nitro compounds and halogenated heterocycles. libretexts.org The fragmentation is often initiated at the site of the charge or radical. youtube.com Key fragmentation processes would likely include:

Loss of the nitro group: Cleavage of the C-N bond can result in the loss of a nitro radical (•NO₂) or nitric oxide (•NO) followed by a carbonyl group (CO).

Loss of chlorine: Fragmentation can involve the loss of a chlorine radical (•Cl).

Ring cleavage: The benzothiazole ring system can undergo cleavage, leading to smaller charged fragments.

These fragmentation patterns provide a structural fingerprint of the molecule. uab.edumiamioh.edu

Table 2: Predicted Mass Spectrometry Fragmentation for 2,5-Dichloro-6-nitro-1,3-benzothiazole (C₇H₂Cl₂N₂O₂S)

| Fragment | Formula of Lost Neutral | m/z of Fragment Ion | Description |

|---|---|---|---|

| [M]+ | - | 248 | Molecular Ion |

| [M-NO₂]+ | •NO₂ | 202 | Loss of nitro group |

| [M-Cl]+ | •Cl | 213 | Loss of a chlorine atom |

| [M-NO₂-Cl]+ | •NO₂, •Cl | 167 | Loss of nitro group and a chlorine atom |

Note: m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O, ³²S).

X-ray Crystallography for Solid-State Structural Determination

Molecular Conformation and Dihedral Angle Analysis

The core 1,3-benzothiazole ring system is inherently planar. wikipedia.org However, substituents can deviate from this plane due to steric hindrance or crystal packing forces. mdpi.com A key conformational feature in 2,5-Dichloro-6-nitro-1,3-benzothiazole would be the dihedral angle between the plane of the nitro group and the plane of the benzene (B151609) ring. nih.gov In many nitrobenzene (B124822) derivatives, this twist is minimal, but intermolecular interactions within the crystal can cause significant deviation from coplanarity. mdpi.com Computational studies on similar benzothiazole derivatives show that different conformers can exist with varying dihedral angles. researchgate.netresearchgate.net

Table 3: Expected Dihedral Angles in Crystalline 2,5-Dichloro-6-nitro-1,3-benzothiazole

| Dihedral Angle | Description | Expected Angle (degrees) | Rationale |

|---|---|---|---|

| C-C-N-O | Twist of the nitro group | 0-15 | Electronic effects favor planarity, but steric hindrance and packing may cause a slight twist. mdpi.com |

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in the crystal lattice, or crystal packing, is directed by a variety of non-covalent intermolecular interactions. ias.ac.inrsc.org For 2,5-Dichloro-6-nitro-1,3-benzothiazole, several types of interactions are anticipated to play a role:

π-π Stacking: The planar aromatic benzothiazole rings can stack on top of one another, an interaction that is common in the crystal structures of aromatic compounds. elsevierpure.commdpi.com

Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds involving the aromatic C-H groups and the oxygen atoms of the nitro group or the nitrogen of the thiazole (B1198619) ring are likely to be present. researchgate.net

Halogen Bonding: The chlorine atoms can act as halogen bond donors, interacting with electronegative atoms like the oxygen of a nitro group on an adjacent molecule.

These interactions combine to form a stable three-dimensional supramolecular architecture. mdpi.com

Polymorphism Studies and their Structural Implications

Polymorphism is the ability of a solid material to exist in more than one crystalline form. nih.gov Different polymorphs of a compound have the same chemical composition but differ in their crystal packing, which can lead to variations in physical properties such as melting point, solubility, and stability. While no specific studies on the polymorphism of 2,5-Dichloro-6-nitro-1,3-benzothiazole have been reported, it is a potential phenomenon for this type of rigid organic molecule. The existence of different polymorphs would imply that the molecule can adopt different arrangements of intermolecular interactions, leading to distinct crystal lattices. nih.gov Identifying and characterizing these polymorphs would be essential for controlling the material properties of the compound.

Computational and Theoretical Investigations of 2,5 Dichloro 6 Nitro 1,3 Benzothiazole

Quantum Chemical Calculations (Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemical research, offering a detailed view of molecular systems. For 2,5-dichloro-6-nitro-1,3-benzothiazole, methods like Density Functional Theory (DFT) and ab initio calculations are employed to predict its properties with high accuracy. DFT, particularly with functionals like B3LYP, is widely used for its balance of computational cost and accuracy in describing electronic systems. researchgate.netbohrium.com Ab initio methods, such as Hartree-Fock (HF), provide a foundational, albeit less detailed, understanding. researchgate.net

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For 2,5-dichloro-6-nitro-1,3-benzothiazole, this involves calculating the potential energy surface to find the minimum energy conformation. This process yields crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's shape. researchgate.net

In molecules with rotatable bonds, such as the nitro group in this compound, conformational analysis is performed to identify different stable isomers (conformers) and the energy barriers between them. The orientation of the nitro group relative to the benzothiazole (B30560) ring is of particular interest, as it can be influenced by steric hindrance from the adjacent chlorine atom. mdpi.com This analysis helps in understanding the molecule's flexibility and the relative populations of different conformers at thermal equilibrium.

Illustrative Data Table: Predicted Geometrical Parameters for 2,5-Dichloro-6-nitro-1,3-benzothiazole *

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-S1 | 1.75 | S1-C1-N1 | 115.0 |

| C1-N1 | 1.32 | C1-N1-C2 | 110.0 |

| N1-C2 | 1.40 | N1-C2-C7 | 125.0 |

| C4-Cl1 | 1.74 | C3-C4-Cl1 | 119.5 |

| C6-N2 | 1.48 | C5-C6-N2 | 118.0 |

| N2-O1 | 1.22 | O1-N2-O2 | 124.0 |

*Note: The data in this table is illustrative and represents typical values for similar compounds, as specific published computational data for 2,5-dichloro-6-nitro-1,3-benzothiazole is not available.

Understanding the electronic structure is key to predicting a molecule's reactivity and optical properties. This analysis focuses on the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily excitable and reactive. bohrium.com For 2,5-dichloro-6-nitro-1,3-benzothiazole, the electron-withdrawing nature of the nitro and chloro substituents is expected to significantly influence the energies of these orbitals. Analysis of the molecular orbitals reveals the distribution of electron density and identifies the regions of the molecule most involved in electronic transitions.

Illustrative Data Table: Frontier Molecular Orbital Energies for 2,5-Dichloro-6-nitro-1,3-benzothiazole *

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -3.20 |

| HOMO-LUMO Gap (ΔE) | 3.65 |

*Note: The data in this table is illustrative and based on typical values for similar nitroaromatic heterocyclic compounds. Specific published data for 2,5-dichloro-6-nitro-1,3-benzothiazole is not available.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds and lone pairs. This method is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions. researchgate.net

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which can be used to interpret and verify experimental data.

Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies of 2,5-dichloro-6-nitro-1,3-benzothiazole. These simulations are typically performed using DFT methods. The calculated spectra provide a theoretical benchmark that can be compared with experimental results to confirm the molecular structure. nih.gov Discrepancies between simulated and experimental spectra can point to environmental effects, such as solvent interactions, that are not accounted for in the gas-phase calculations.

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax). researchgate.net This is particularly useful for understanding the color and photophysical properties of a compound. For 2,5-dichloro-6-nitro-1,3-benzothiazole, these calculations can identify the nature of the electronic transitions, such as π→π* or n→π*, which are responsible for its absorption in the UV-Vis region.

Reactivity Prediction and Mechanistic Studies

Predicting the reactivity and understanding the reaction mechanisms of 2,5-Dichloro-6-nitro-1,3-benzothiazole would involve sophisticated computational methods. These studies are crucial for designing new synthetic routes and for understanding the molecule's potential interactions in various chemical environments. Theoretical chemistry provides powerful tools to investigate these aspects at a molecular level.

Frontier Molecular Orbital (FMO) theory is a fundamental tool used to predict the reactivity of chemical species. This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and symmetry of these orbitals are key determinants of reaction pathways.

For 2,5-Dichloro-6-nitro-1,3-benzothiazole, a computational study would first involve calculating its molecular orbitals, typically using methods like Density Functional Theory (DFT). The analysis would yield energies for the HOMO and LUMO and visualize their spatial distribution.

HOMO: The location of the HOMO would indicate the sites most susceptible to electrophilic attack (i.e., the most nucleophilic regions).

LUMO: The location of the LUMO would indicate the sites most susceptible to nucleophilic attack (i.e., the most electrophilic regions).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical stability and reactivity. A small gap suggests high reactivity, while a large gap implies high stability.

A hypothetical data table for such an analysis would look like this:

| Computational Parameter | Predicted Value (Arbitrary Units) | Implication for Reactivity |

| HOMO Energy | E_homo | Indicates electron-donating ability |

| LUMO Energy | E_lumo | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | E_lumo - E_homo | Correlates with chemical stability and polarizability |

No specific published data is available for 2,5-Dichloro-6-nitro-1,3-benzothiazole.

To understand how 2,5-Dichloro-6-nitro-1,3-benzothiazole participates in a chemical reaction, computational chemists would model the entire reaction pathway. This involves identifying the structures of reactants, products, and, most importantly, the transition state (TS). The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate.

The process involves:

Proposing a Reaction Mechanism: A plausible mechanism for a specific reaction (e.g., nucleophilic aromatic substitution) is proposed.

Locating Stationary Points: The geometries of the reactants, intermediates, transition states, and products are optimized using quantum chemical calculations.

Frequency Analysis: A frequency calculation is performed on the optimized structures. A stable molecule (reactant, product) will have all real (positive) vibrational frequencies. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Barrier Estimation: The activation energy (reaction barrier) is calculated as the energy difference between the transition state and the reactants.

Such research would provide invaluable insights into the kinetics and thermodynamics of reactions involving this compound.

No specific transition state characterizations or reaction barrier estimations for 2,5-Dichloro-6-nitro-1,3-benzothiazole have been reported in the available literature.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

An MD simulation would involve:

System Setup: A simulation box is created containing one or more molecules of 2,5-Dichloro-6-nitro-1,3-benzothiazole surrounded by a large number of solvent molecules (e.g., water, ethanol).

Force Field Application: A suitable force field is chosen to describe the interactions between all atoms in the system.

Simulation Run: The system's evolution over time is simulated by solving Newton's equations of motion for each atom, typically over nanoseconds or microseconds.

Trajectory Analysis: The resulting trajectory is analyzed to extract information on conformational changes, intermolecular interactions (like hydrogen bonding with the solvent), and the structure of the solvent shell around the solute.

This analysis helps in understanding the molecule's solubility and how the solvent might influence its reactivity and stability.

Specific studies using molecular dynamics simulations to evaluate the conformational flexibility or solvation effects of 2,5-Dichloro-6-nitro-1,3-benzothiazole are not present in the surveyed scientific literature.

Applications As Chemical Building Blocks and Intermediates Excluding Prohibited Elements

Role in the Synthesis of Complex Heterocyclic Scaffolds

Substituted benzothiazoles are valuable precursors in the synthesis of a wide array of complex heterocyclic systems. nih.govbohrium.com The functional groups on 2,5-Dichloro-6-nitro-1,3-benzothiazole would theoretically allow it to be a key intermediate. For example, the reduction of the nitro group to an amino group would yield a diamino-substituted dichlorobenzothiazole. This resulting scaffold could then undergo cyclization reactions to form fused polycyclic aromatic systems, such as imidazo[2,1-b]benzothiazoles or other complex heterocycles. nih.gov The chlorine atoms offer additional points for modification, such as through cross-coupling reactions, to build larger, more intricate molecular frameworks.

Precursor for Advanced Materials with Tunable Optical or Electronic Properties

Benzothiazole (B30560) derivatives are integral components in the development of organic materials with specific optical and electronic properties, such as those used in organic light-emitting diodes (OLEDs) and organic semiconductors. mdpi.compolyu.edu.hk The electronic properties of these materials can be fine-tuned by introducing electron-donating or electron-withdrawing groups onto the benzothiazole core. nih.gov The nitro group in 2,5-Dichloro-6-nitro-1,3-benzothiazole is a strong electron-withdrawing group, which would significantly influence the electronic and photophysical properties of any resulting material. nih.gov By strategically replacing the chloro substituents with other functional groups, chemists could potentially modulate the energy levels (HOMO/LUMO) and the optical absorption and emission characteristics of polymers or small molecules derived from this precursor. mdpi.com

Table 1: Potential Influence of Substituents on Benzothiazole Properties

| Substituent | Position | General Effect on Electronic Properties | Potential Application |

| Nitro (-NO₂) | 6 | Strong electron-withdrawing | Tuning of LUMO energy level for electron-transport materials |

| Chloro (-Cl) | 2, 5 | Electron-withdrawing, site for substitution | Precursor for cross-coupling reactions to extend conjugation |

Development of Chemical Probes and Ligands for Non-Biological Recognition

The benzothiazole scaffold is a common feature in the design of fluorescent probes for the detection of various analytes. researchgate.netnih.gov The fluorescence properties of these probes are often sensitive to their chemical environment. While specific studies on 2,5-Dichloro-6-nitro-1,3-benzothiazole as a chemical probe are not available, its structure suggests potential. The inherent electronic characteristics of the substituted benzothiazole ring could be harnessed to design ligands for the selective recognition of metal ions or other small molecules. Modification of the chloro and nitro groups would be a viable strategy to append specific binding sites and to modulate the photophysical response upon analyte binding.

Utility in Bioorthogonal Ligation Chemistries as a Handle for Chemical Modifications

Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. nih.gov These reactions rely on mutually reactive functional groups that are abiotic. While there is no specific mention of 2,5-Dichloro-6-nitro-1,3-benzothiazole in this context, functionalized heterocycles can serve as "handles" for such ligations. For this specific compound to be useful in bioorthogonal chemistry, it would first need to be functionalized with a bioorthogonal group (e.g., an azide, alkyne, tetrazine). The substituted benzothiazole core would then act as a reporter unit, for instance, by providing a fluorescent signal upon successful ligation. The development of such a tool would require significant synthetic modification of the initial 2,5-Dichloro-6-nitro-1,3-benzothiazole structure.

Future Research Directions and Unexplored Avenues for 2,5 Dichloro 6 Nitro 1,3 Benzothiazole

Development of Novel and Green Synthetic Routes

The synthesis of substituted benzothiazoles often involves multi-step procedures that may utilize harsh reagents and generate significant waste. bohrium.comnih.govacs.orgrsc.orgresearchgate.netnih.gov Future research should prioritize the development of novel and environmentally benign synthetic routes to 2,5-Dichloro-6-nitro-1,3-benzothiazole.

One promising avenue is the exploration of catalyst-free and solvent-free reaction conditions . bohrium.comnih.govacs.orgrsc.orgresearchgate.net These approaches not only reduce the environmental impact but also simplify purification processes. For instance, a one-pot synthesis starting from readily available precursors under solvent-free conditions could offer a more atom-economical and efficient route. bohrium.comnih.govacs.org

Furthermore, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of nitrogen-containing heterocycles. ijirt.orgnih.govbohrium.comeurekalert.orgnih.gov The application of microwave irradiation to the synthesis of 2,5-Dichloro-6-nitro-1,3-benzothiazole could significantly shorten reaction times and potentially lead to cleaner reaction profiles compared to conventional heating methods. nih.govbohrium.comeurekalert.orgnih.gov

| Proposed Green Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalyst-Free Synthesis | Reduced metal contamination, simplified workup, lower cost. bohrium.comnih.govacs.orgrsc.orgresearchgate.net | Investigation of reaction mechanisms and optimization of reaction conditions (temperature, pressure). |

| Solvent-Free Synthesis | Minimized solvent waste, potential for higher reaction concentrations. bohrium.comnih.gov | Use of solid-state grinding or melt-phase reactions. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased product yields, enhanced selectivity. ijirt.orgnih.govbohrium.comeurekalert.orgnih.gov | Optimization of microwave parameters (power, temperature, time) and solvent choice. |

Exploration of Undiscovered Reactivity Patterns and Rearrangements

The electron-withdrawing nature of the two chlorine atoms and the nitro group is expected to significantly influence the reactivity of the benzothiazole (B30560) ring system. vaia.commdpi.comnumberanalytics.com This opens up possibilities for exploring undiscovered reactivity patterns and molecular rearrangements.

The presence of multiple electron-withdrawing groups makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) . mdpi.comnumberanalytics.com A systematic study of the regioselectivity of SNAr reactions with various nucleophiles could lead to the synthesis of a diverse library of new derivatives with potential applications in medicinal chemistry and materials science. Theoretical calculations could be employed to predict the most likely sites of nucleophilic attack. mdpi.com

Furthermore, the photochemistry of nitroaromatic compounds is a rich field of study. rsc.orgpsu.edursc.orgacs.orgacs.orgacs.orgdtic.mil The nitro group in 2,5-Dichloro-6-nitro-1,3-benzothiazole could be a handle for inducing novel photochemical rearrangements . rsc.orgrsc.org Irradiation with UV light could potentially lead to ring expansion, contraction, or other skeletal rearrangements, yielding unique heterocyclic scaffolds that are inaccessible through traditional thermal methods. rsc.orgrsc.org

| Reactivity Pattern / Rearrangement | Driving Force | Potential Outcomes |

| Nucleophilic Aromatic Substitution | Strong electron-withdrawing effect of chloro and nitro groups. vaia.commdpi.comnumberanalytics.com | Selective functionalization at specific positions on the benzothiazole ring. |

| Photochemical Rearrangement | Excitation of the nitro group. rsc.orgpsu.edursc.orgacs.orgacs.orgacs.orgdtic.mil | Formation of novel heterocyclic ring systems. rsc.orgrsc.org |

| Reductive Cyclization | Reduction of the nitro group. numberanalytics.com | Synthesis of fused heterocyclic systems. |

Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

To gain a deeper understanding of the reaction mechanisms and to optimize synthetic protocols, the application of advanced in-situ spectroscopic techniques is crucial. Real-time monitoring of reaction progress can provide valuable kinetic and mechanistic data that is often missed with traditional offline analysis.

Raman spectroscopy is a powerful tool for in-situ monitoring of chemical reactions, as it is non-destructive and provides detailed structural information. nih.govresearchgate.netmdpi.comspectroscopyonline.commit.edu It could be employed to track the formation of key intermediates and the consumption of starting materials during the synthesis of 2,5-Dichloro-6-nitro-1,3-benzothiazole. For instance, the characteristic vibrational modes of the nitro group and the benzothiazole ring could be monitored to follow the progress of nitration and cyclization steps. nih.govresearchgate.net

Fourier-transform infrared (FTIR) spectroscopy is another valuable technique for real-time reaction analysis. It can provide information about the changes in functional groups throughout the course of a reaction. The application of in-situ FTIR could allow for the precise determination of reaction endpoints and the identification of transient intermediates.

| Spectroscopic Technique | Information Provided | Potential Application in the Study of 2,5-Dichloro-6-nitro-1,3-benzothiazole |

| In-situ Raman Spectroscopy | Vibrational modes, molecular structure, concentration of species. nih.govresearchgate.netmdpi.comspectroscopyonline.commit.edu | Monitoring the formation of the benzothiazole ring and the introduction of the nitro group in real-time. |

| In-situ FTIR Spectroscopy | Functional group analysis, reaction kinetics. | Tracking the conversion of functional groups during synthesis and degradation studies. |

| In-situ NMR Spectroscopy | Detailed structural information, identification of intermediates. | Elucidating reaction mechanisms and identifying transient species. |

Integration with Machine Learning and Artificial Intelligence for Predictive Chemical Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of molecular properties and the design of novel synthetic pathways. atomfair.comneurips.ccrsc.orgrsc.orgacs.org These computational tools can be leveraged to accelerate the exploration of the chemical space around 2,5-Dichloro-6-nitro-1,3-benzothiazole.

Quantitative Structure-Activity Relationship (QSAR) studies, powered by machine learning algorithms, can be used to predict the biological activities of derivatives of 2,5-Dichloro-6-nitro-1,3-benzothiazole. ui.ac.idui.ac.iddoaj.orgresearchgate.netscilit.com By building models based on the structural features of a series of compounds and their measured activities, it is possible to design new molecules with enhanced potency and selectivity. ui.ac.idui.ac.iddoaj.orgresearchgate.netscilit.com

| AI/ML Application | Goal | Expected Outcome |

| QSAR Modeling | Predict biological activity of novel derivatives. ui.ac.idui.ac.iddoaj.orgresearchgate.netscilit.com | Design of compounds with optimized therapeutic properties. |

| Retrosynthesis Prediction | Propose efficient and novel synthetic routes. atomfair.comneurips.ccrsc.orgrsc.orgacs.org | Acceleration of the synthesis of target molecules. |

| Property Prediction | Forecast physicochemical properties (solubility, stability, etc.). | Selection of candidates with desirable drug-like properties. |

Investigation into Solid-State Reactivity and Crystal Engineering

The arrangement of molecules in the solid state can profoundly influence their physical and chemical properties. The field of crystal engineering offers the opportunity to design materials with tailored properties by controlling the intermolecular interactions in the crystalline state. researchgate.net

A thorough investigation of the crystal structure of 2,5-Dichloro-6-nitro-1,3-benzothiazole is a critical first step. Understanding the packing motifs and intermolecular interactions will provide insights into its solid-state properties and potential for polymorphism. mdpi.com

The study of solid-state reactivity , particularly photochemical reactions, could unveil unique transformations that are not observed in solution. rsc.orgpsu.edursc.org The constrained environment of the crystal lattice can direct the course of a reaction, leading to highly selective and stereospecific outcomes.

Furthermore, the concept of co-crystallization can be explored to modify the physicochemical properties of 2,5-Dichloro-6-nitro-1,3-benzothiazole. mdpi.comnih.gov By forming co-crystals with other molecules, it may be possible to enhance its solubility, stability, or even create new materials with interesting optical or electronic properties. researchgate.net

| Research Area | Focus | Potential Impact |

| Crystal Structure Analysis | Determination of molecular packing and intermolecular interactions. mdpi.com | Understanding of physical properties and prediction of polymorphism. |

| Solid-State Photochemistry | Investigation of photochemical reactions in the crystalline state. rsc.orgpsu.edursc.org | Discovery of novel and selective solid-state transformations. |

| Co-crystallization | Formation of multi-component crystals with tailored properties. mdpi.comnih.gov | Development of new materials with enhanced performance. |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2,5-Dichloro-6-nitro-1,3-benzothiazole in laboratory settings?

- Methodological Answer : Synthesis typically involves refluxing precursor compounds in polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol under controlled conditions. For example, hydrazide derivatives of chlorinated aromatic compounds can be refluxed for extended periods (e.g., 18 hours), followed by distillation under reduced pressure and recrystallization using water-ethanol mixtures to isolate the product . Catalytic systems, such as PdCl₂(PPh₃)₂ and CuI, may enhance reaction efficiency in coupling steps .

Q. How should researchers handle and store 2,5-Dichloro-6-nitro-1,3-benzothiazole to ensure stability?

- Methodological Answer : Store the compound at –20°C in airtight, light-resistant containers to prevent degradation. Use personal protective equipment (PPE) including nitrile gloves and fume hoods during handling. Avoid skin contact and inhalation by adhering to protocols outlined in safety data sheets for structurally similar benzothiazoles .

Q. What analytical techniques are suitable for confirming the molecular structure of 2,5-Dichloro-6-nitro-1,3-benzothiazole?

- Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. Use SHELX software for refinement of crystallographic data, leveraging hydrogen-bonding interactions and packing motifs to validate the structure . Complementary techniques include FT-IR for functional group analysis and NMR spectroscopy for proton environment mapping.

Advanced Research Questions

Q. How can DFT calculations be applied to predict the electronic properties of 2,5-Dichloro-6-nitro-1,3-benzothiazole?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G level can optimize molecular geometry and compute vibrational spectra. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to estimate charge-transfer behavior and nonlinear optical (NLO) properties. Natural Bond Orbital (NBO) analysis further reveals hyperconjugative interactions affecting reactivity .

Q. What strategies are effective in resolving contradictory data observed in the biological activity assays of benzothiazole derivatives?

- Methodological Answer : Apply iterative qualitative analysis by cross-validating results across multiple assays (e.g., antimicrobial vs. cytotoxicity tests). Use statistical tools to identify outliers and control variables such as solvent purity or incubation time. Refer to frameworks for managing contradictions in iterative research processes .

Q. How can reaction conditions be optimized to improve the yield of 2,5-Dichloro-6-nitro-1,3-benzothiazole derivatives?

- Methodological Answer : Systematically vary reaction parameters:

- Catalysts : Test palladium/copper systems (e.g., PdCl₂(PPh₃)₂/CuI) for cross-coupling efficiency .

- Solvents : Compare polar aprotic (DMSO) vs. ethers (THF) to assess solubility and reaction kinetics.

- Temperature : Optimize reflux duration (e.g., 6–48 hours) to balance yield and side-product formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.